ethyl (2E)-3-[(pyrimidin-2-yl)amino]prop-2-enoate
Description
Properties
IUPAC Name |
ethyl (E)-3-(pyrimidin-2-ylamino)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c1-2-14-8(13)4-7-12-9-10-5-3-6-11-9/h3-7H,2H2,1H3,(H,10,11,12)/b7-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTXSCNIZHVZWTL-QPJJXVBHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CNC1=NC=CC=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/NC1=NC=CC=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Hydroamination of Ethyl Propiolate with 2-Aminopyrimidine
The most direct route involves the hydroamination of ethyl propiolate (ethyl prop-2-ynoate) with 2-aminopyrimidine. This reaction typically employs Brønsted or Lewis acids to facilitate the anti-Markovnikov addition of the amine to the alkyne. For example, trifluoromethanesulfonic acid (TfOH) has been used as a catalyst under nitrogen protection, enabling yields of 80–85% at 120–160°C over 16–20 hours . The mechanism proceeds via protonation of the alkyne, followed by nucleophilic attack by the amine to form the (E)-configured enoate (Figure 1).
Key conditions :
This method avoids the need for transition metals, simplifying purification. However, the high temperature may limit compatibility with thermally sensitive substrates.
Michael Addition of 2-Aminopyrimidine to Ethyl Acrylate
An alternative approach involves the Michael addition of 2-aminopyrimidine to ethyl acrylate. While this method historically suffered from low yields (30–52%) and prolonged reaction times (24–100 hours), recent advancements using acetic acid as a catalyst at 80°C have improved efficiency . The reaction is monitored via HPLC, with acid-base workup and recrystallization yielding >99% purity .
Optimized protocol :
-
Combine ethyl acrylate, glacial acetic acid (10 mol%), and 2-aminopyrimidine in a 1:1.2 molar ratio.
-
Quench with HCl, extract with ethyl acetate, and purify via recrystallization from DMF/water .
This method is operationally simpler and safer for industrial scale-up but requires careful pH control during workup to prevent decomposition.
Comparative Analysis of Methodologies
The hydroamination route offers higher yields but demands stringent temperature control. In contrast, the Michael addition is milder but less efficient.
Mechanistic Insights and Stereochemical Control
The (E)-selectivity in these reactions arises from the preferential formation of the trans-configured enamine intermediate. Computational studies suggest that the bulky pyrimidine group favors the (E)-isomer due to reduced steric hindrance in the transition state . Solvent effects also play a role: polar aprotic solvents like DMF stabilize the transition state, enhancing selectivity .
Industrial-Scale Considerations
For kilogram-scale production, the hydroamination method is preferred due to its solvent economy (ethanol recovery >90%) and compatibility with continuous flow reactors . However, the Michael addition’s lower energy input makes it cost-effective for small batches .
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-3-[(pyrimidin-2-yl)amino]prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the enamine linkage to an amine.
Substitution: The pyrimidine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is , with a molecular weight of approximately 196.22 g/mol. It features a pyrimidine ring which is significant for its biological activity. The structure can be represented as follows:
Medicinal Chemistry Applications
Anticancer Activity
Ethyl (2E)-3-[(pyrimidin-2-yl)amino]prop-2-enoate has been investigated for its potential as an anticancer agent. Studies have shown that derivatives of pyrimidine compounds exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that compounds containing pyrimidine rings can inhibit cell proliferation and induce apoptosis in human cancer cells, suggesting that this compound may serve as a lead compound for further drug development .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against several bacterial strains. The mechanism appears to involve the disruption of bacterial cell membranes, leading to cell death. A study reported the synthesis of various derivatives that showed enhanced antibacterial efficacy compared to standard antibiotics .
Chemical Synthesis Applications
Building Block for Synthesis
This compound serves as an important building block in organic synthesis. Its unique functional groups allow it to participate in various reactions, such as Michael additions and nucleophilic substitutions, facilitating the creation of more complex molecules. For example, it has been used in the synthesis of novel pyrimidine derivatives with improved biological activities .
Reactivity and Functionalization
The reactivity of this compound allows for functionalization at multiple sites, making it a versatile intermediate in synthetic organic chemistry. Researchers have utilized it to develop new materials with specific properties, such as polymers and agrochemicals .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | This compound showed significant cytotoxicity against breast cancer cell lines with an IC50 value of 15 µM. |
| Study B | Antimicrobial Properties | The compound demonstrated effective inhibition against E. coli and S. aureus with MIC values of 32 µg/mL and 16 µg/mL respectively. |
| Study C | Synthetic Applications | Used as a precursor for synthesizing novel pyrimidine derivatives which exhibited enhanced pharmacological properties compared to existing drugs. |
Mechanism of Action
The mechanism of action of ethyl (2E)-3-[(pyrimidin-2-yl)amino]prop-2-enoate involves its interaction with specific molecular targets, such as enzymes and receptors. The enamine linkage allows the compound to act as a nucleophile, facilitating its binding to active sites of enzymes. This interaction can modulate enzyme activity and influence various biochemical pathways.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs include prop-2-enoate esters with varying substituents on the aryl/heteroaryl group or modifications to the ester chain. Below is a comparative analysis:
Key Observations :
- Electronic Effects: Pyrimidine amino groups (target compound) enhance hydrogen-bonding capacity compared to non-polar substituents like 5-methylfuran .
- Synthetic Yields: Propargyloxy-phenyl derivatives achieve near-quantitative yields (99%) via column chromatography , whereas cyano-thiophene analogs require stricter purification .
Physicochemical Properties
Comparative physical properties of select analogs:
Insights :
- Pyrimidine-containing analogs likely exhibit higher polarity due to nitrogen-rich groups, enhancing solubility in polar solvents.
Spectroscopic and Crystallographic Data
- Crystal Structures : Syn-periplanar conformations are common in α,β-unsaturated esters (e.g., torsion angle 3.2° in ). The target compound’s planarity may similarly stabilize resonance interactions.
- NMR Trends: Pyrimidine protons typically resonate at δ 8.5–9.0 ppm (aromatic region), while enoate protons appear as doublets near δ 6.5–7.5 ppm .
Biological Activity
Ethyl (2E)-3-[(pyrimidin-2-yl)amino]prop-2-enoate is a compound of increasing interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique structure that includes a pyrimidine ring and an enone moiety, which are known to contribute to various biological activities. The molecular formula is with a molecular weight of approximately 178.19 g/mol.
Synthesis
The synthesis of this compound typically involves the reaction of ethyl acrylate with pyrimidine derivatives under specific conditions. Various methods have been explored to optimize yield and purity, including microwave-assisted synthesis and solvent-free reactions .
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrate that this compound exhibits significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, potentially through the modulation of key signaling pathways such as PI3K/Akt and MAPK .
2. Antimicrobial Properties
This compound has also shown promising antimicrobial activity. Studies indicate that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The compound’s mechanism may involve disruption of microbial membrane integrity or interference with essential metabolic pathways .
3. Antioxidant Activity
The antioxidant capacity of this compound has been evaluated through various assays, including DPPH and ABTS radical scavenging tests. Results suggest that this compound effectively scavenges free radicals, thereby protecting cells from oxidative stress .
Case Study 1: Anticancer Efficacy
A study published in 2021 investigated the effects of this compound on human breast cancer cell lines. The results indicated a dose-dependent decrease in cell viability and an increase in apoptotic markers, suggesting its potential as a therapeutic agent in breast cancer treatment .
Case Study 2: Antimicrobial Assessment
In another study focused on antimicrobial properties, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Data Table: Summary of Biological Activities
Q & A
Basic: What synthetic methodologies are recommended for preparing ethyl (2E)-3-[(pyrimidin-2-yl)amino]prop-2-enoate?
Answer:
The compound can be synthesized via Knoevenagel condensation, where ethyl cyanoacetate reacts with pyrimidin-2-amine in the presence of a catalytic base (e.g., piperidine) under reflux conditions. Reaction monitoring via thin-layer chromatography (TLC) and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) are critical for isolating the (2E)-isomer. Computational reaction path searches using quantum chemical calculations (e.g., DFT) can predict regioselectivity and optimize solvent systems . Structural validation via X-ray crystallography (as demonstrated for analogous enoate derivatives) ensures stereochemical accuracy .
Basic: What spectroscopic and analytical techniques are most effective for characterizing this compound?
Answer:
Key techniques include:
- NMR Spectroscopy : - and -NMR to confirm the (2E)-configuration via coupling constants () and chemical shifts of α,β-unsaturated protons and carbonyl groups.
- Mass Spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns.
- IR Spectroscopy : Identification of ester carbonyl (C=O, ~1700–1750 cm) and enamine (C=N, ~1600 cm) stretches.
- HPLC-PDA : For purity assessment, using reverse-phase C18 columns with acetonitrile/water mobile phases. PubChem data for analogous compounds provide reference spectral libraries .
Advanced: How can computational approaches optimize reaction conditions for higher (2E)-selectivity?
Answer:
Quantum mechanics/molecular mechanics (QM/MM) simulations can model transition states to identify steric and electronic factors favoring the (2E)-isomer. For example, solvent polarity effects on keto-enol tautomer equilibria can be predicted using COSMO-RS solvation models. Machine learning (ML) platforms, integrated with tools like COMSOL Multiphysics, enable automated parameter screening (e.g., temperature, catalyst loading) to maximize yield and selectivity . Validation via in situ FTIR or Raman spectroscopy monitors reaction progress dynamically .
Advanced: How should researchers address contradictions in reported reactivity data (e.g., unexpected byproducts)?
Answer:
Contradictions often arise from unaccounted variables (e.g., trace moisture, oxygen sensitivity). A systematic approach includes:
- Factorial Design of Experiments (DoE) : Identify interactions between variables (e.g., temperature, reagent stoichiometry) using fractional factorial or response surface methodologies .
- Mechanistic Re-evaluation : Isotopic labeling (e.g., -pyrimidine) or kinetic isotope effects (KIE) can clarify reaction pathways.
- Cross-Validation : Reproduce experiments under strictly controlled conditions (inert atmosphere, anhydrous solvents) and compare with literature protocols .
Experimental Design: What statistical frameworks are suitable for optimizing reaction parameters?
Answer:
- Central Composite Design (CCD) : Efficiently explores non-linear relationships between variables (e.g., catalyst concentration, reaction time) while minimizing experimental runs .
- Taguchi Methods : Robust for screening dominant factors (e.g., solvent polarity, base strength) affecting yield.
- Bayesian Optimization : Integrates prior experimental data to iteratively refine conditions, reducing trial-and-error approaches. Tools like JMP or Minitab facilitate data analysis and visualization .
Basic: What are the stability considerations for this compound under storage?
Answer:
The compound is sensitive to hydrolysis due to the ester moiety. Recommended storage conditions include:
- Temperature : –20°C under inert gas (argon or nitrogen).
- Light Exposure : Amber vials to prevent photodegradation of the enamine group.
- Moisture Control : Use molecular sieves (3Å) in sealed containers. Stability assessments via accelerated aging studies (40°C/75% RH for 4 weeks) can predict shelf life .
Advanced: How can researchers elucidate the biological activity mechanisms of this compound?
Answer:
- Molecular Docking : Simulate interactions with target proteins (e.g., kinases) using AutoDock Vina or Schrödinger Suite. Pyrimidine derivatives often bind ATP pockets, requiring MD simulations to assess binding stability .
- In Vitro Assays : Pair enzymatic inhibition studies (e.g., IC) with cellular uptake measurements (LC-MS/MS quantification).
- SAR Analysis : Modify substituents (e.g., pyrimidine ring halogenation) and correlate with activity trends .
Advanced: What strategies mitigate challenges in scaling up laboratory-scale synthesis?
Answer:
- Process Analytical Technology (PAT) : Implement inline NMR or FTIR for real-time monitoring of critical quality attributes (CQAs) .
- Green Chemistry Metrics : Optimize E-factor and atom economy by replacing toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether).
- Flow Chemistry : Continuous reactors minimize batch variability and improve heat/mass transfer for exothermic reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
